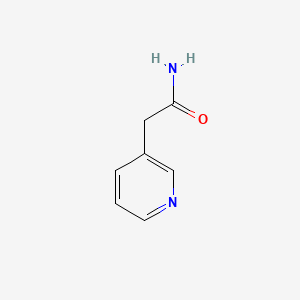

2-(Pyridin-3-yl)acetamide

概述

描述

2-(Pyridin-3-yl)acetamide is an organic compound featuring a pyridine ring substituted at the 3-position with an acetamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)acetamide typically involves the reaction of pyridine-3-carboxylic acid with ammonia or an amine under appropriate conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to convert pyridine-3-carboxylic acid to the corresponding acid chloride, which then reacts with ammonia to form the desired acetamide .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

化学反应分析

Types of Reactions: 2-(Pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: 2-(Pyridin-3-yl)ethylamine.

Substitution: Halogenated or nitrated pyridine derivatives.

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

2-(Pyridin-3-yl)acetamide derivatives have shown promise in the development of pharmaceuticals. Specifically, the HNK series of compounds, which include this compound derivatives, have been evaluated for their efficacy as antidotes against organophosphate poisoning. Studies indicate that certain derivatives exhibit superior reactivation of acetylcholinesterase compared to traditional treatments like pralidoxime (2-PAM) .

Case Study: Antidotal Efficacy

Research has demonstrated that bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide derivatives provide effective protection against sarin poisoning in murine models. These compounds were found to significantly enhance survival rates and reactivation of acetylcholinesterase when administered post-exposure .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile intermediate in organic synthesis. It can facilitate the formation of various substituted pyridine derivatives and modified acetamide compounds through oxidation, reduction, and substitution reactions . This versatility makes it a valuable component in the synthesis of more complex organic molecules.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids, ketones, aldehydes |

| Reduction | Primary amines, alkenes, alkanes |

| Substitution | Substituted pyridine derivatives |

Materials Science

Novel Material Development:

The compound has potential applications in materials science, particularly in the creation of novel materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows for the design of materials that can be tailored for electronic or photonic applications .

Toxicity Studies

Comparative Toxicity Research:

Toxicity studies on this compound derivatives have been conducted to evaluate their safety profiles. For instance, a study assessed the cytotoxic effects of various oxime derivatives on human cell lines and found significant differences in cell survival rates based on compound structure and concentration . Such studies are crucial for determining the viability of these compounds as therapeutic agents.

| Compound | Cell Survival at 5 mg/mL (%) | Toxicity Level |

|---|---|---|

| HNK-106 | 28 ± 4 | High |

| HNK-102 | 93 ± 3 | Low |

作用机制

The mechanism of action of 2-(Pyridin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

- 2-(Pyridin-2-yl)acetamide

- 2-(Pyridin-4-yl)acetamide

- 2-(Pyridin-3-yl)ethylamine

Comparison: 2-(Pyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, such as 2-(Pyridin-2-yl)acetamide and 2-(Pyridin-4-yl)acetamide, the 3-position substitution may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets .

生物活性

2-(Pyridin-3-yl)acetamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by a pyridine ring attached to an acetamide group. This structure confers unique chemical properties that contribute to its biological activities.

Research indicates that this compound modulates several biological pathways:

- Cell Cycle Regulation : The compound influences the G1-S transition in the cell cycle, promoting the E2F transcriptional program necessary for DNA synthesis. It also plays a role in controlling mitosis and meiosis by regulating cyclin B/CDK1 activation through phosphorylation processes .

- Antiviral Activity : In vitro studies have demonstrated that certain derivatives of this compound exhibit moderate inhibitory effects against HIV-1, with effective concentration (EC50) values ranging from 8.18 µM to 41.52 µM. One derivative showed particularly strong activity with an EC50 of 8.18 µM .

- Enzyme Inhibition : The compound has been evaluated for its α-glucosidase inhibition, which is relevant for managing type 2 diabetes by delaying glucose absorption. Several derivatives exhibited IC50 values ranging from 111 µM to 673 µM, indicating promising potential as antidiabetic agents .

Cytotoxicity Studies

Research on the cytotoxic effects of this compound derivatives has revealed varying degrees of toxicity across different cell lines:

- In HepG2 cells, one study found that at a concentration of 5 mg/mL, certain derivatives led to a cell survival rate of only 28%, indicating significant cytotoxicity .

- Another study evaluated the cytotoxicity against MDA-MB-231 breast cancer cells, where one derivative displayed an IC50 value of 27.1 µM, suggesting moderate efficacy as an anticancer agent .

Protective Effects Against Neurotoxicity

A notable application of this compound derivatives is in neuroprotection against organophosphate poisoning. In vivo studies demonstrated that these compounds could provide protection against sarin-induced toxicity in mice, highlighting their potential as therapeutic agents in toxicological scenarios .

Summary of Biological Activities

属性

IUPAC Name |

2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHIMEXEGOCNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340452 | |

| Record name | 2-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-16-1 | |

| Record name | 3-Pyridineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-(pyridin-3-yl)acetamide derivatives exert their antiplatelet effects?

A: Research suggests that certain this compound derivatives, specifically N-(diaminomethylene)-2-(pyridin-3-yl)acetamide and N-(diaminomethylene)-2-(pyridin-4-yl)acetamide, demonstrate antiplatelet activity potentially linked to their antagonism of α2B-adrenergic receptors (α2B-ARs) []. These compounds showed inhibitory effects on platelet aggregation induced by collagen and adrenaline at sub-threshold concentrations. This suggests that their antiaggregant effects might be mediated through interaction with α2B-ARs.

Q2: What is the significance of 17β-HSD1 inhibition, and how do this compound derivatives play a role?

A: 17β-HSD1 is an enzyme responsible for converting estrone to estradiol, a highly potent estrogen. Elevated estradiol levels can stimulate hormone-dependent tumors, making 17β-HSD1 a promising drug target for anticancer therapies []. Studies exploring modifications to the steroidal estrone/estradiol core led to the synthesis of this compound derivatives that displayed significant 17β-HSD1 inhibitory activity. For instance, N-(((13S,16R,17S)-2-ethyl 3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro 6H-cyclopenta[a]-phenan-thren-16-yl)methyl)-2-(pyridin-3-yl)acetamide showed promising inhibitory activity against 17β-HSD1 [].

Q3: How does the structure of this compound derivatives influence their activity?

A: Structure-activity relationship (SAR) studies indicate that modifications to the this compound scaffold significantly impact its biological activity [, ]. For example, replacing the 2,6-dichlorophenyl substituent of guanidine with heteroaryl groups in certain derivatives led to decreased affinity for α1-adrenoceptors []. In the context of 17β-HSD1 inhibition, incorporating a C16 extended linked and reverse amide structure, inspired by the potent inhibitor STX1040, resulted in compounds with noteworthy inhibitory activity []. This highlights the importance of specific structural features in modulating the interactions of these derivatives with their target proteins.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。